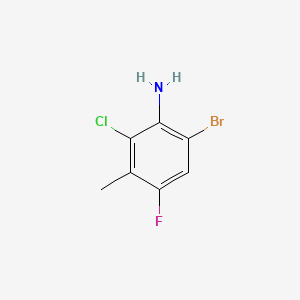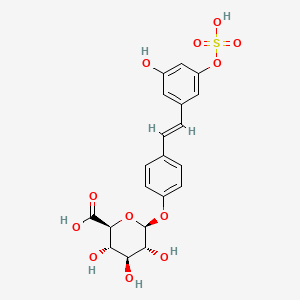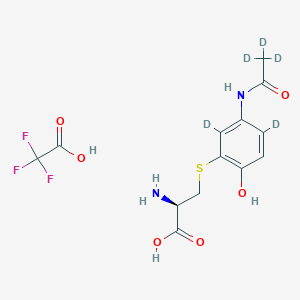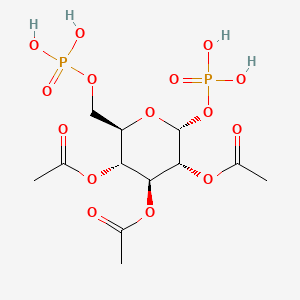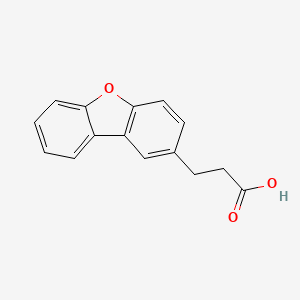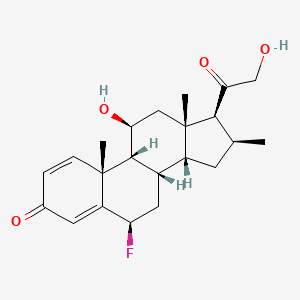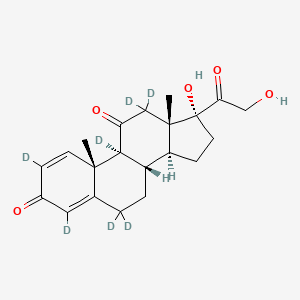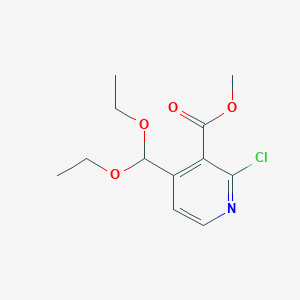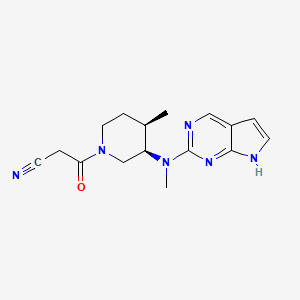
N-Methyl-N-(3R,4R)-1-cyanoacetyl-4-methylpiperidin-3-yl-7-deazapurine-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-(3R,4R)-1-cyanoacetyl-4-methylpiperidin-3-yl-7-deazapurine-2-amine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a piperidine ring, a cyanoacetyl group, and a deazapurine moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(3R,4R)-1-cyanoacetyl-4-methylpiperidin-3-yl-7-deazapurine-2-amine typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the cyanoacetyl group and the deazapurine moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of benzyl protection, condensation reactions, and debenzyl protection reactions are crucial steps in the synthesis .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring consistency and safety. The process includes rigorous purification steps to achieve high purity levels, often exceeding 98% . The total yield of the synthetic method is optimized to be more than 80%, making it suitable for large-scale production .
化学反应分析
Types of Reactions
N-Methyl-N-(3R,4R)-1-cyanoacetyl-4-methylpiperidin-3-yl-7-deazapurine-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
N-Methyl-N-(3R,4R)-1-cyanoacetyl-4-methylpiperidin-3-yl-7-deazapurine-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of N-Methyl-N-(3R,4R)-1-cyanoacetyl-4-methylpiperidin-3-yl-7-deazapurine-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A closely related compound with similar structural features.
N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Another compound used in protein-ligand interaction studies.
Uniqueness
N-Methyl-N-(3R,4R)-1-cyanoacetyl-4-methylpiperidin-3-yl-7-deazapurine-2-amine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
属性
分子式 |
C16H20N6O |
|---|---|
分子量 |
312.37 g/mol |
IUPAC 名称 |
3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino]piperidin-1-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)10-13(11)21(2)16-19-9-12-4-7-18-15(12)20-16/h4,7,9,11,13H,3,5,8,10H2,1-2H3,(H,18,19,20)/t11-,13+/m1/s1 |
InChI 键 |
MHUXXXBNAZIWQH-YPMHNXCESA-N |
手性 SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=C3C=CNC3=N2)C(=O)CC#N |
规范 SMILES |
CC1CCN(CC1N(C)C2=NC=C3C=CNC3=N2)C(=O)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



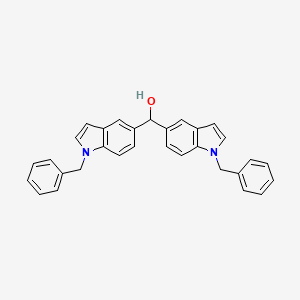

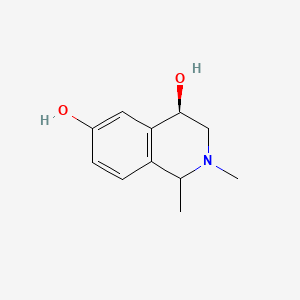
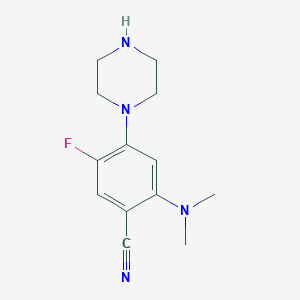
![(1E,2E)-1,2-Bis(1-(6-bromobenzo[d][1,3]dioxol-5-yl)propan-2-ylidene)hydrazine](/img/structure/B13847619.png)
